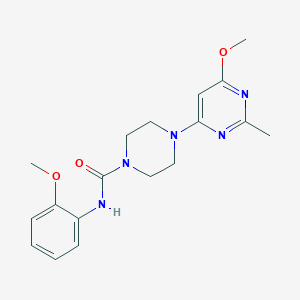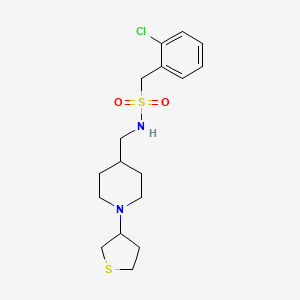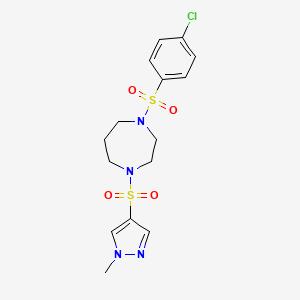
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide, also known as MMPIP, is a selective antagonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications :
- The compound has been involved in the synthesis of novel heterocyclic compounds, showing potential as anti-inflammatory and analgesic agents. These synthesized compounds have shown significant activity in inhibiting cyclooxygenase enzymes, which are key in the inflammatory process, and have demonstrated analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cancer Research Applications :
- In cancer research, derivatives of this compound have been synthesized and evaluated for their anti-proliferative activities against human breast cancer cell lines. These compounds, through molecular docking studies, have shown promising results in inhibiting cancer cell growth, indicating potential applications in cancer therapy (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antibacterial Applications :
- Research has also demonstrated the potential of related compounds in addressing bacterial persistence, which is a significant challenge in treating bacterial infections. These compounds have shown efficacy in selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells, indicating a novel approach to combat antibiotic-resistant bacteria (Kim et al., 2011).
Neuropharmacology and Imaging Applications :
- In neuropharmacology, certain derivatives have been explored for their potential as imaging agents in positron emission tomography (PET) for dopamine D3 receptors, which are crucial in various neurological disorders. This highlights its potential application in the diagnosis and study of neurological diseases (Gao, Wang, Hutchins, & Zheng, 2008).
Receptor Interaction Studies :
- Additionally, these compounds have been investigated for their interaction with various receptors, such as serotonin receptors, indicating their potential application in studying receptor dynamics and in developing receptor-targeted therapies (Lacivita et al., 2009).
Propiedades
IUPAC Name |
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-13-19-16(12-17(20-13)26-3)22-8-10-23(11-9-22)18(24)21-14-6-4-5-7-15(14)25-2/h4-7,12H,8-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGJORKUPGYDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2699621.png)
![7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2699622.png)
![Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2699623.png)



![2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2699631.png)




![1-[4-(4-{7-Chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2699640.png)

